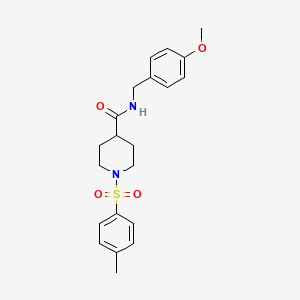
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. In
Mecanismo De Acción
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide inhibits glutamate transporters by binding to the substrate binding site of the transporter protein. This prevents glutamate from being transported into the cell, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can have a number of effects on neuronal function, including modulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to modulate synaptic plasticity and neuronal excitability, and has been implicated in the regulation of learning and memory. 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide is its potency as a glutamate transporter inhibitor. This makes it a valuable tool for studying the role of glutamate in various physiological processes. However, one limitation of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide is its potential for off-target effects, which can complicate data interpretation. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has a relatively short half-life, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide. One area of interest is the development of more selective glutamate transporter inhibitors, which could help to minimize off-target effects. Another area of interest is the study of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide in animal models of neurological disorders, such as Alzheimer's disease and epilepsy. Finally, there is interest in exploring the potential therapeutic applications of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide in the treatment of these and other neurological disorders.
Métodos De Síntesis
The synthesis of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide involves a number of steps, starting with the reaction of tert-butyl hydrazine with 4-methoxy-N-propylbenzenesulfonyl chloride to form 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylic acid tert-butyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methoxy-N-propylbenzenesulfonamide to produce 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is an important neurotransmitter that plays a key role in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has been shown to be effective in modulating glutamate levels in the brain, making it a valuable tool for studying the role of glutamate in various physiological processes.
Propiedades
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-6-9-17-24(20,21)11-7-8-13(22-5)12(10-11)14-18-15(23-19-14)16(2,3)4/h7-8,10,17H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJDCQMNMAYWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)




![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)

![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)